5-(Thiophen-2-yl)nicotinaldehyde
Overview
Description
5-(Thiophen-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)nicotinaldehyde is derived from its molecular formula, C10H7NOS . Further analysis of its structure can be obtained using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, are involved in various chemical reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction . They also participate in reactions with other compounds, leading to the formation of C–C, C–B, and C–S bonds .Physical And Chemical Properties Analysis
5-(Thiophen-2-yl)nicotinaldehyde has a molecular weight of 189.23 and is stored in a dry environment at 2-8°C . More detailed physical and chemical properties can be obtained through further experimental analysis.Scientific Research Applications
I have conducted a search, but unfortunately, there is limited information available on the specific applications of “5-(Thiophen-2-yl)nicotinaldehyde”. The available data suggests that derivatives of nicotinamide and thiophene, which may include “5-(Thiophen-2-yl)nicotinaldehyde”, are being explored for their fungicidal activity and as biologically active compounds in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for 5-(Thiophen-2-yl)nicotinaldehyde is not available in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, some thiophene derivatives are known to cause serious eye irritation, respiratory irritation, and can be harmful if inhaled, swallowed, or in contact with skin .
Future Directions
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, have significant potential for further structural optimization . They are considered important lead compounds in the development of new drugs . Future research could focus on exploring their potential applications in medicinal chemistry and material science .
properties
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWUPSFSBCFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473085 | |
Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)nicotinaldehyde | |
CAS RN |
342601-29-0 | |
Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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